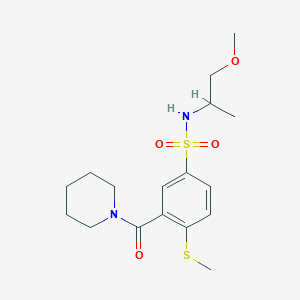

![molecular formula C18H23F2N5 B4627695 1-butyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4627695.png)

1-butyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines typically involves multi-component reactions that allow for the regioselective formation of the pyridine core alongside various substituents. A notable method is the ultrasound-promoted regioselective synthesis, which combines 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes under ultrasound irradiation in ethanol, yielding products with excellent efficiency and selectivity (Nikpassand et al., 2010). Another approach involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, offering a pathway to N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridines can be characterized by various spectroscopic techniques, including IR, NMR, and HRMS. These methods provide insight into the compound's molecular conformation and electronic properties. For instance, a study demonstrated the synthesis and spectral characterization of novel pyrazolo[3,4-b]pyridine derivatives, where absorption and emission spectra were less correlated with substituent groups, indicating the complex influence of molecular structure on optical properties (Ge et al., 2014).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridines engage in various chemical reactions, reflecting their versatile chemical properties. These compounds can participate in ring-opening followed by ring-closure reactions, leading to novel structures with distinct chemical and physical properties. For example, the synthesis of a compound through the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole showcased the compound's high reactivity and stability, as confirmed by computational studies (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridines, such as solubility, melting points, and crystal structure, can significantly influence their application potential. Structural analysis through X-ray crystallography reveals the conformational dynamics and intermolecular interactions, essential for understanding the material's behavior under different conditions. For instance, studies on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines highlighted the impact of molecular conformations and hydrogen bonding on the compounds' physical properties (Sagar et al., 2017).

Chemical Properties Analysis

The chemical properties of pyrazolo[3,4-b]pyridines are defined by their reactivity towards various reagents and conditions. These properties are pivotal in their potential application across different scientific fields. Research into the regioselective synthesis and reaction media for pyrazolo[3,4-b]pyridines uncovered insights into their chemical behavior, offering pathways to highly selective synthesis strategies (Martins et al., 2012).

Applications De Recherche Scientifique

Regioselective Synthesis and Chemical Properties

- Regioselective Synthesis : A study details the synthesis of pyrazole derivatives, emphasizing the regioselectivity of reactions influenced by the choice of reaction media, such as NaOH in EtOH for high regioselectivity towards certain pyrazole structures (Martins et al., 2012).

Photophysical and Electronic Applications

- Mechanoluminescence and OLEDs : Research on Pt(II) complexes incorporating pyrazole chelates demonstrates applications in mechanoluminescence and the fabrication of efficient white OLEDs, showing potential for electronic and photophysical applications (Huang et al., 2013).

Biomedical Applications

- A comprehensive review on 1H-pyrazolo[3,4-b]pyridines covers their synthesis, diverse substituents, and significant biomedical applications, suggesting the compound's potential relevance in therapeutic contexts (Donaire-Arias et al., 2022).

Materials Science

- Liquid Crystal Fabrication : Studies on the aggregation behavior of amphiphiles in room-temperature ionic liquids, like 1-butyl-3-methylimidazolium tetrafluoroborate, indicate applications in designing novel lyotropic liquid crystals, relevant for materials science (Ma et al., 2010).

Coordination Chemistry and Catalysis

- Iron and Cobalt Complexes : Research into tridentate N-donor ligands for iron and cobalt suggests the compound's utility in ethylene polymerization, showcasing the importance of ligand structure in catalytic efficiency and highlighting potential catalysis applications (Zabel et al., 2008).

Propriétés

IUPAC Name |

1-butyl-4-(difluoromethyl)-6-(1-ethyl-3-methylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2N5/c1-5-7-8-25-18-16(12(4)23-25)13(17(19)20)9-15(21-18)14-10-24(6-2)22-11(14)3/h9-10,17H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRALKIJKVOZWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CN(N=C3C)CC)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

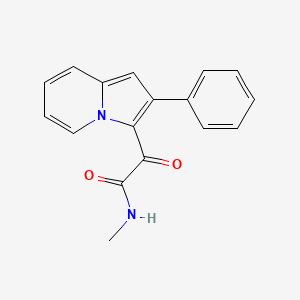

![4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-naphthyl]morpholine](/img/structure/B4627615.png)

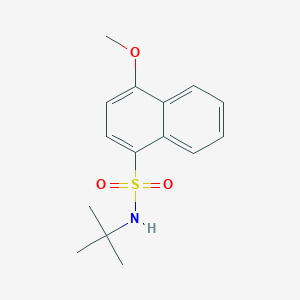

![methyl {4,8-dimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4627618.png)

![N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4627624.png)

![N-[2-(difluoromethoxy)phenyl]-2-{[5-(1-methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627628.png)

![3-[(2-chlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4627642.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4627653.png)

![3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid](/img/structure/B4627658.png)

![1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4627670.png)

![3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4627679.png)

![5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4627681.png)

![4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4627702.png)